1H-Benzotriazole, 5,5'-methylenebis-

Vue d'ensemble

Description

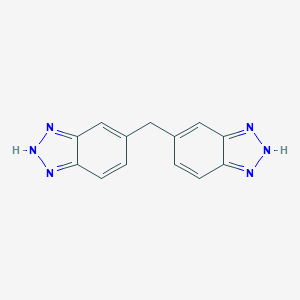

1H-Benzotriazole, 5,5'-methylenebis- is a useful research compound. Its molecular formula is C13H10N6 and its molecular weight is 250.26 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Benzotriazole, 5,5'-methylenebis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzotriazole, 5,5'-methylenebis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, 5,5'-methylenebis- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1H-Benzotriazole, 5,5'-methylenebis- (CAS No. 15805-10-4) is a compound of interest due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies supported by research findings.

1H-Benzotriazole, 5,5'-methylenebis- is characterized by its benzotriazole structure, which contributes to its chemical reactivity and biological interactions. The compound typically appears as a light pink powder and has been noted for its stability under various conditions.

The biological activity of 1H-Benzotriazole, 5,5'-methylenebis- can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating their functions. This interaction can lead to changes in metabolic pathways and cellular processes.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. This modulation can result in altered cell behavior.

- Antioxidant Properties : The compound exhibits antioxidant activity, protecting cells from oxidative stress by scavenging free radicals.

Anticancer Activity

A notable study investigated the carcinogenic potential of 1H-Benzotriazole in animal models. In male rats administered high doses, there was a statistically significant incidence of neoplastic nodules in the liver (P = 0.024) compared to controls . This suggests that while the compound may have therapeutic potentials, it also poses risks for carcinogenicity at elevated exposure levels.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain benzotriazole compounds demonstrate significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal effects .

Case Studies

Dosage Effects

The effects of 1H-Benzotriazole vary significantly with dosage:

- Low Dosages : May exhibit beneficial effects such as antioxidant activity without significant toxicity.

- High Dosages : Associated with adverse effects including potential carcinogenicity and reduced body weight in animal models .

Metabolic Pathways

1H-Benzotriazole interacts with various metabolic pathways. It has been shown to affect the levels of certain metabolites by modulating enzyme activities involved in metabolic flux. Further studies are needed to elucidate the specific pathways influenced by this compound.

Transport and Distribution

Understanding the transport mechanisms of 1H-Benzotriazole within biological systems is crucial for evaluating its efficacy and safety. The compound's distribution is influenced by its interaction with cellular transporters and binding proteins, which determine its localization within tissues.

Applications De Recherche Scientifique

Analytical Chemistry

Separation Techniques:

1H-Benzotriazole, 5,5'-methylenebis- is effectively utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds. A reverse phase HPLC method has been developed using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for scalable applications in isolating impurities during preparative separations and is suitable for pharmacokinetic studies .

Pharmacological Applications

Antiviral Activity:

Recent studies have indicated that derivatives of benzotriazole exhibit antiviral properties. For instance, compounds related to 1H-benzotriazole have shown efficacy against hepatitis B and C viruses (HBV and HCV). High-throughput screening has identified several derivatives that inhibit HBV secretion and HCV replication with promising EC50 values .

Antibacterial Properties:

Benzotriazole derivatives have also demonstrated significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For example, certain oxazolidinone derivatives containing benzotriazole moieties were reported to be equipotent or even more effective than linezolid against resistant bacterial strains .

Anticancer Activity:

There is emerging evidence that benzotriazole derivatives possess anticancer properties. Compounds linked to the benzotriazole structure have been synthesized and tested against pancreatic cancer cells, showing considerable cytotoxic effects .

Materials Science

Corrosion Inhibition:

1H-Benzotriazole, 5,5'-methylenebis- serves as an effective corrosion inhibitor in various industrial applications. It is commonly used in antifreeze formulations, engine oils, and hydraulic fluids to prevent metal degradation . Its ability to form stable complexes with metal ions enhances its effectiveness as a protective agent.

UV Stabilization:

This compound is also employed as a UV stabilizer in the production of circuit boards and other electronic components. Its ability to absorb UV radiation helps prolong the lifespan of materials exposed to sunlight .

Environmental Applications

The environmental impact of benzotriazole compounds has been scrutinized due to their potential toxicity. Studies have assessed their behavior in various environmental contexts, emphasizing the need for careful management in industrial applications to mitigate pollution risks .

Case Studies

Propriétés

IUPAC Name |

5-(2H-benzotriazol-5-ylmethyl)-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6/c1-3-10-12(16-18-14-10)6-8(1)5-9-2-4-11-13(7-9)17-19-15-11/h1-4,6-7H,5H2,(H,14,16,18)(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWASLBFJTMJYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CC3=CC4=NNN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065947 | |

| Record name | 5,5'-Methylenebis-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15805-10-4 | |

| Record name | 6,6′-Methylenebis[1H-benzotriazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15805-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Methylenebis-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-methylenebis(1H-benzotriazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.